molecular formula C14H11N3O B15234089 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one

6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one

Katalognummer: B15234089
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: WWUCLNLPDRJIFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one is a heterocyclic compound featuring a naphthyridinone core fused with a substituted pyridine moiety. Its molecular formula is C₁₃H₁₁N₃O, and it belongs to the 2,7-naphthyridinone family, characterized by a bicyclic structure with nitrogen atoms at positions 2 and 5. The compound’s key structural features include:

  • A 2,7-naphthyridinone backbone, which provides a rigid, planar framework conducive to interactions with biological targets like kinases.
  • A 2-methylpyridin-4-yl substituent at position 6, which enhances solubility and modulates electronic properties compared to simpler aryl or alkyl substituents .

Physical properties such as melting point, solubility, and stability are inferred from related naphthyridinones. For example, unsubstituted 2,7-naphthyridin-1(2H)-one has a melting point of 255–262°C and moderate solubility in polar aprotic solvents like DMSO . The 2-methylpyridine group likely improves solubility in aqueous-organic mixtures, a critical factor for bioavailability in drug discovery contexts .

Eigenschaften

Molekularformel

C14H11N3O

Molekulargewicht

237.26 g/mol

IUPAC-Name

6-(2-methylpyridin-4-yl)-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C14H11N3O/c1-9-6-11(3-4-15-9)13-7-10-2-5-16-14(18)12(10)8-17-13/h2-8H,1H3,(H,16,18)

InChI-Schlüssel

WWUCLNLPDRJIFL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CNC3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-4-pyridinecarboxaldehyde and 2-aminonicotinic acid can be used. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one can be contextualized through comparisons with analogous 2,7-naphthyridinone derivatives. Key examples include:

8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one

  • Substituents : Chlorine at position 8, phenyl at position 2.
  • Synthesis : Prepared via diaryliodonium salt-mediated N-arylation under mild conditions (room temperature, 1–2 hours, >85% yield) .
  • Biological Activity : Acts as a selective MET/AXL kinase inhibitor (IC₅₀ = 12 nM for MET), with the chloro group enhancing target affinity and metabolic stability .

8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one

  • Substituents: Amino group at position 8, phenyl at position 2.
  • Synthesis : Derived from SNAr displacement of an 8-chloro precursor with ammonia or amines .
  • Biological Activity: Exhibits dual c-Kit/VEGFR-2 inhibition (IC₅₀ = 8–15 nM), with the amino group enabling hydrogen bonding to kinase ATP pockets .

3-Phenyl-2,7-naphthyridin-1(2H)-one

  • Substituents : Phenyl at position 3.
  • Synthesis : Cyclization of styrylpyridine precursors using P₂O₅/H₃PO₄, followed by dehydrogenation .
  • Biological Activity : Less explored for kinase inhibition but shows moderate antibacterial activity in preliminary screens.
  • Key Difference : The shifted phenyl group alters the electron density distribution, reducing planarity and likely weakening interactions with kinase active sites compared to 2-substituted derivatives.

6-Chloro-2,7-naphthyridin-1(2H)-one

  • Substituents : Chlorine at position 5.
  • Synthesis: Direct chlorination of the parent naphthyridinone using POCl₃ .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected 2,7-Naphthyridinone Derivatives

Compound Substituents Synthesis Method Key Biological Activity Solubility (DMSO) Reference
6-(2-Methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one 6-(2-MePyridin-4-yl) Not reported (inferred via arylation) Hypothesized kinase inhibition High
8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one 8-Cl, 2-Ph Diaryliodonium salt arylation MET/AXL kinase inhibition Moderate
8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one 8-NH₂, 2-Ph SNAr displacement c-Kit/VEGFR-2 inhibition High
6-Chloro-2,7-naphthyridin-1(2H)-one 6-Cl POCl₃-mediated chlorination Synthetic intermediate Low

Key Trends:

Substituent Position : Position 2 substituents (e.g., phenyl, methylpyridinyl) enhance kinase binding via hydrophobic interactions, while position 8 substituents (Cl, NH₂) fine-tune selectivity and potency .

Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the naphthyridinone core, aiding in covalent interactions with kinases. Electron-donating groups (e.g., NH₂) improve solubility but may reduce metabolic stability .

Synthetic Accessibility : Diaryliodonium salt-based arylation (used in ) offers rapid, high-yield routes compared to traditional cyclization methods (e.g., ).

Q & A

Q. What are the common synthetic routes for 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one?

  • Methodological Answer : The synthesis of naphthyridine derivatives often involves thermal rearrangements or acid-catalyzed cyclizations. For example:
  • Thermal Rearrangement : Pyrido[1,2-a]pyrimidin-4-one derivatives can undergo thermal rearrangement to form naphthyridinones. In one case, 2-benzyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (67) rearranged to 2-benzyl-7-methyl-1,8-naphthyridin-4(1H)-one (68) under Dowtherm at 220°C (42% yield) .
  • Acid-Catalyzed Cyclization : Ethyl 3-cyanomethyl-4-pyridinecarboxylate (2) cyclized in sulfuric acid (80°C, 15 min) to yield 3-hydroxy-2,6-naphthyridin-1(2H)-one (3) .
  • Key Steps : Optimize reaction temperature and solvent polarity to enhance cyclization efficiency.

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Assign proton and carbon environments to confirm substitution patterns.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., as demonstrated for related naphthyridinones) .

Advanced Research Questions

Q. How can low yields in the synthesis of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one be addressed?

  • Methodological Answer :
  • Temperature Optimization : Evidence shows that yield varies significantly with temperature. For instance, a thermal rearrangement at 220°C gave 42% yield, while 263°C reduced it to 15% .
  • Catalyst Screening : Explore Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

Q. How should contradictory biological activity data for this compound be analyzed?

  • Methodological Answer :
  • Orthogonal Assays : Combine antimicrobial activity tests (e.g., agar dilution) with enzyme inhibition assays to validate target specificity .
  • Dose-Response Studies : Use nonlinear regression models to calculate IC₅₀/EC₅₀ values and assess reproducibility across replicates (e.g., 4 replicates with 5 plants each in a study design) .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., methylpyridinyl groups) and compare bioactivity trends .

Q. What experimental designs are recommended for studying environmental stability or degradation pathways?

  • Methodological Answer :
  • Longitudinal Studies : Follow protocols from environmental chemistry projects (e.g., INCHEMBIOL), which include:
  • Abiotic Transformations : Expose the compound to UV light, varying pH, and oxidizing agents .
  • Biotic Degradation : Use microbial consortia to assess biodegradation rates .
  • Analytical Tools : Employ HPLC-MS to track degradation products and quantify half-lives .

Key Methodological Recommendations

  • Synthetic Challenges : Prioritize regioselectivity in cyclization steps by using steric or electronic directing groups.
  • Data Reproducibility : Implement randomized block designs for biological assays to control for environmental variability .
  • Advanced Characterization : Pair computational modeling (DFT) with experimental data to predict reactivity and stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.